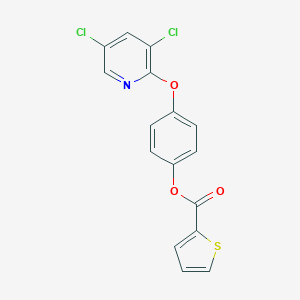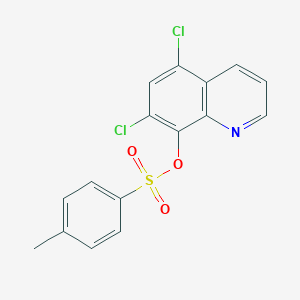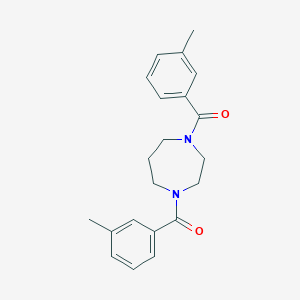![molecular formula C11H14N2O2S B246381 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246381.png)
2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, also known as PTC-209, is a small molecule inhibitor that has been shown to have anti-cancer properties. The compound was first synthesized in 2010 and has since been the subject of numerous scientific studies.
Applications De Recherche Scientifique
2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been the subject of numerous scientific studies due to its potential anti-cancer properties. The compound has been shown to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer. By inhibiting BMI-1, 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells and to reduce the growth and metastasis of tumors in animal models.
Mécanisme D'action
2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide inhibits the activity of BMI-1 by binding to a specific region of the protein known as the PRC1-BMI-1 interaction domain. This binding disrupts the interaction between BMI-1 and PRC1, leading to the degradation of BMI-1 and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting BMI-1 activity, the compound has been shown to reduce the expression of stem cell markers in cancer cells and to induce differentiation of cancer stem cells. 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has also been shown to reduce the expression of genes involved in cell proliferation and to increase the expression of genes involved in cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and to administer to cells or animals. However, one limitation of 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is that it has relatively low potency, which means that high concentrations of the compound may be required to achieve significant inhibition of BMI-1 activity.
Orientations Futures
There are many potential future directions for research on 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. One area of interest is the development of more potent inhibitors of BMI-1 activity. Another area of interest is the investigation of the potential use of 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in combination with other anti-cancer therapies, such as chemotherapy or radiation therapy. Additionally, there is interest in exploring the use of 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in the treatment of other diseases that involve overexpression of BMI-1, such as neurodegenerative diseases.
Méthodes De Synthèse
2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is synthesized through a multi-step process that involves the reaction of 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid with isobutyl chloroformate and then with 2-aminopropanamide. The resulting compound is then purified through column chromatography to yield 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide.
Propriétés
Formule moléculaire |
C11H14N2O2S |
|---|---|
Poids moléculaire |
238.31 g/mol |
Nom IUPAC |
2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C11H14N2O2S/c1-2-8(14)13-11-9(10(12)15)6-4-3-5-7(6)16-11/h2-5H2,1H3,(H2,12,15)(H,13,14) |
Clé InChI |
ZYDMQXKCDBWAEH-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C2=C(S1)CCC2)C(=O)N |
SMILES canonique |
CCC(=O)NC1=C(C2=C(S1)CCC2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{2-[(3-Oxo-1-cyclohexen-1-yl)amino]anilino}-2-cyclohexen-1-one](/img/structure/B246303.png)
![N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide](/img/structure/B246305.png)




![Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B246324.png)



![1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B246332.png)
